1-AZEPANYL(4,5-DIMETHOXY-2-NITROPHENYL)METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azepanyl(4,5-dimethoxy-2-nitrophenyl)methanone is a chemical compound with the molecular formula C15H20N2O5 It is characterized by the presence of an azepane ring attached to a methanone group, which is further substituted with a 4,5-dimethoxy-2-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-azepanyl(4,5-dimethoxy-2-nitrophenyl)methanone typically involves the reaction of 4,5-dimethoxy-2-nitrobenzophenone with azepane under specific conditions. One common method involves the reduction of 4,5-dimethoxy-2-nitrobenzophenone using sodium borohydride (NaBH4) in ethanol, followed by acidification with hydrochloric acid to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-Azepanyl(4,5-dimethoxy-2-nitrophenyl)methanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) in ethanol, followed by acidification with hydrochloric acid.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Reduction: Formation of 1-azepanyl(4,5-dimethoxy-2-aminophenyl)methanone.
Oxidation: Formation of 1-azepanyl(4,5-dimethoxy-2-formylphenyl)methanone or 1-azepanyl(4,5-dimethoxy-2-carboxyphenyl)methanone.
Substitution: Formation of 1-azepanyl(4,5-dihalo-2-nitrophenyl)methanone.
Scientific Research Applications
1-Azepanyl(4,5-dimethoxy-2-nitrophenyl)methanone has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-azepanyl(4,5-dimethoxy-2-nitrophenyl)methanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
1-(4,5-Dimethoxy-2-nitrophenyl)ethanone: Similar structure but lacks the azepane ring.
1-(4,5-Dimethoxy-2-nitrophenyl)ethanol: Similar structure with an alcohol group instead of a methanone group.
Uniqueness
1-Azepanyl(4,5-dimethoxy-2-nitrophenyl)methanone is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
azepan-1-yl-(4,5-dimethoxy-2-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-21-13-9-11(12(17(19)20)10-14(13)22-2)15(18)16-7-5-3-4-6-8-16/h9-10H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCCUULQQPGRNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)N2CCCCCC2)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.